molecular formula C32H46Cl2F3N3O2S B124634 Fluphenazine decanoate dihydrochloride CAS No. 1006061-35-3

Fluphenazine decanoate dihydrochloride

Cat. No. B124634
M. Wt: 664.7 g/mol
InChI Key: IJIYWOFSPALWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluphenazine Decanoate Injection is a long-acting parenteral antipsychotic drug intended for use in the management of patients requiring prolonged parenteral neuroleptic therapy . It is contraindicated in patients with suspected or established subcortical brain damage .


Synthesis Analysis

Fluphenazine is a first-generation, typical antipsychotic of the phenothiazine class, given orally or as an intramuscular injection . Fluphenazine decanoate, the depot injection, is given every 4 weeks and is commonly used worldwide for positive symptoms of schizophrenia . It acts as a D2 receptor antagonist and tends to produce significant extrapyramidal side effects .


Molecular Structure Analysis

The molecular formula of Fluphenazine decanoate dihydrochloride is C32H44F3N3O2S.2HCl . Its molecular weight is 591.77 .


Chemical Reactions Analysis

Fluphenazine is a high-potency antipsychotic acting as a D2 receptor antagonist . It tends to produce significant extrapyramidal side effects . The typical retention time for fluphenazine decanoate is about 17 minutes .


Physical And Chemical Properties Analysis

Fluphenazine is a phenothiazine used to treat patients requiring long-term neuroleptic therapy . Its properties and uses are generally similar to those of chlorpromazine . The average weight is 437.522 and the chemical formula is C22H26F3N3OS .

Scientific Research Applications

Kinetics and Metabolism

  • Kinetics of Fluphenazine: Fluphenazine decanoate shows differences in peak plasma concentrations, times of the peaks, and elimination phase half-times compared to its dihydrochloride and enanthate forms, suggesting differences in the release of the compound from the injection site (Curry et al., 1979).
  • Pharmacokinetics in Humans: The pharmacokinetics of fluphenazine decanoate were studied by administering a single intramuscular dose to patients, revealing a long half-life measurable in months (Simpson et al., 1990).

Clinical Applications

  • Maintenance Therapy for Schizophrenia: Fluphenazine decanoate has been demonstrated to be effective in minimizing positive psychotic features and preventing relapse in schizophrenic patients, thereby reducing distress among family members (Stevens, 1976).
  • Comparative Efficacy in Relapse Prevention: A long-term study found fluphenazine decanoate to be more effective than chlorpromazine in reducing relapse risks in schizophrenia (Zhao et al., 2016).

Behavioral Studies

  • Behavioral Supersensitivity in Rats: Research comparing the effects of fluphenazine dihydrochloride and fluphenazine decanoate in rats revealed differences in the duration of supersensitivity to dopaminergic stimulation (Voith, 1977).

Methodological Advancements

  • Advancements in Measuring Fluphenazine: A sensitive gas chromatographic method with a nitrogen detector was developed for determining fluphenazine at therapeutic concentrations in human plasma (Javaid et al., 1981).

Social Impact

  • Lessening the Burden on the Community: Fluphenazine decanoate has been shown to lessen the social burden of chronic schizophrenics on the community by improving family relationships and reducing aggression and socially embarrassing behavior (Stevens, 1973).

Safety And Hazards

Fluphenazine is toxic if swallowed . It can cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is not approved for use in older adults with dementia-related psychosis .

properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIYWOFSPALWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluphenazine decanoate dihydrochloride

CAS RN

2376-65-0
Record name Fluphenazine decanoate dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluphenazine decanoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Fluphenazine decanoate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Fluphenazine decanoate dihydrochloride
Reactant of Route 4
Reactant of Route 4
Fluphenazine decanoate dihydrochloride
Reactant of Route 5
Reactant of Route 5
Fluphenazine decanoate dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fluphenazine decanoate dihydrochloride

Citations

For This Compound
12
Citations
J Dreyfuss, JM Shaw, JJ Ross Jr - Journal of Pharmaceutical …, 1976 - Wiley Online Library
… after the intravenous administration of 1-mglkg doses of 14C-fluphenazine (top), 14C-fluphenazine enanthate dihydrochloride (middle), or 14C-fluphenazine decanoate dihydrochloride …
Number of citations: 31 onlinelibrary.wiley.com
KF Main - 1988 - elibrary.ru
… and urea, two compounds which are measured using their proton resonances; as well as fluorouracil, fluphenazine decanoate and fluphenazine decanoate dihydrochloride, …
Number of citations: 0 elibrary.ru
M Westermark, World Health Organization - 1997 - apps.who.int
… Fluphenazine decanoate dihydrochloride Fluphenazine enantate dihydrochloride … Fluphenazine decanoate dihydrochloride 100 Ing 1321 ()7 Fluphenazine enantate dihydrochloride …
Number of citations: 6 apps.who.int
WHO Expert Committee on Specifications for … - 2002 - apps.who.int
The WHO Expert Committee on Specifications for Pharmaceutical Preparations met in Geneva from 31 May to 4 June 1999. The meeting was opened on behalf of the Director-General …
Number of citations: 3 apps.who.int
WHO Expert Committee on Specifications for … - 1987 - apps.who.int
0n Specificati0ns Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated policy of the World …
Number of citations: 2 apps.who.int
World Health Organization - 2005 - books.google.com
This report presents the recommendations of an international group of experts convened by the World Health Organization to consider matters concerning the quality assurance of …
Number of citations: 8 books.google.com
WHO Expert Committee on Specifications for … - 2004 - apps.who.int
The WHO Expert Committee on Specifications for Pharmaceutical Preparations met in Geneva from 10 to 14 March 2003. Dr A. Asamoa-Baah, Executive Director, Health Technology …
Number of citations: 2 apps.who.int
World Health Organization - 2008 - books.google.com
The Expert Committee on Specifications for Pharmaceutical Preparations works towards clear independent and practical standards and guidelines for medicines' quality assurance. …
Number of citations: 43 books.google.com
WHO Expert Committee on Specifications for … - 1984 - apps.who.int
WH0 Expert Committeg Page 1 This report contains the collective views of ar international group of experts and does not necessarily represent the decisions or the stated policy of the …
Number of citations: 2 apps.who.int
WHO Expert Committee on Specifications for … - 1993 - apps.who.int
A progress report on a number of WHO-sponsored activities designed to support a comprehensive approach to the quality assurance of pharmaceutical products. Topics discussed …
Number of citations: 2 apps.who.int

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.